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An In-Depth Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine: Molecular

Structure, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-3,5-
bis(trifluoromethyl)pyridine, a pivotal building block in modern synthetic chemistry. Tailored

for researchers, medicinal chemists, and professionals in drug development and agrochemical

science, this document delves into the molecule's unique structural attributes, predictable

reactivity patterns, and its applications as a versatile synthetic intermediate.

Introduction: The Significance of a Fluorinated
Heterocycle
2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS No. 70158-60-0) belongs to the class of

trifluoromethylpyridines (TFMPs), which are crucial structural motifs in a wide array of

biologically active compounds.[1] The introduction of trifluoromethyl (-CF₃) groups into organic

molecules can dramatically alter their physicochemical properties, often enhancing metabolic

stability, lipophilicity, and binding affinity to biological targets.[2][3] The combination of two

strongly electron-withdrawing -CF₃ groups on a pyridine scaffold, along with a reactive chlorine

handle, makes 2-Chloro-3,5-bis(trifluoromethyl)pyridine a highly valuable and versatile
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intermediate for creating complex molecules in the pharmaceutical and agrochemical

industries.[4][5]

Molecular Structure and Physicochemical
Properties
The arrangement of substituents on the pyridine ring dictates the molecule's electronic

character and reactivity. The pyridine nitrogen and the two -CF₃ groups at the 3- and 5-

positions act in concert to render the aromatic ring significantly electron-deficient. This

electronic pull is foundational to understanding its chemical behavior.

Caption: Molecular Structure of 2-Chloro-3,5-bis(trifluoromethyl)pyridine.

Table 1: Physicochemical and Computed Properties

Property Value Source

CAS Number 70158-60-0 [6][7]

Molecular Formula C₇H₂ClF₆N [6][8]

Molecular Weight 249.54 g/mol [6][7]

Appearance
Not specified; likely a solid or

oil
-

InChI Key
NZDGCDJQSHKITG-

UHFFFAOYSA-N
[6][8]

Canonical SMILES
C1=C(C=NC(=C1C(F)

(F)F)Cl)C(F)(F)F
[6][8]

XLogP3-AA 3.6 [8]

| Monoisotopic Mass | 248.9779957 Da |[6][8] |

Chemical Reactivity and Synthetic Protocols
The reactivity of 2-Chloro-3,5-bis(trifluoromethyl)pyridine is dominated by the electron-

deficient nature of the pyridine ring. This makes it an excellent substrate for specific classes of
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reactions, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Reactivity of 2-Chloro-3,5-bis(trifluoromethyl)pyridine

Strong Electron-Withdrawing Effects
(2x -CF₃ groups + Pyridine N)

Activation of C2-Cl Bond

Nucleophilic Aromatic Substitution (SNAr)
(e.g., Amines, Alkoxides, Thiolates)

Favored Pathway

Palladium-Catalyzed Cross-Coupling
(e.g., Suzuki, Buchwald-Hartwig)

Alternative Pathway

Click to download full resolution via product page

Caption: Key factors influencing the reactivity of the title compound.

Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity is the displacement of the chloride at the C2 position by a

nucleophile. The strong inductive and resonance electron-withdrawing effects of the -CF₃

groups and the pyridine nitrogen stabilize the negative charge in the intermediate

Meisenheimer complex, thereby lowering the activation energy for the reaction.[9][10] This

makes the C2-Cl bond highly susceptible to attack by a wide range of nucleophiles.

2-Chloro-3,5-bis(trifluoromethyl)pyridine
+ Nucleophile (Nu⁻)

Reaction Conditions
(Solvent: DMF, DMSO, etc.)

(Base: K₂CO₃, NaH, etc.)
SₙAr Reaction 2-Nu-3,5-bis(trifluoromethyl)pyridine Aqueous Workup

& Purification Final Product
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Caption: General workflow for Nucleophilic Aromatic Substitution (SₙAr).

Exemplary Protocol: Amination via SₙAr

This protocol describes a general procedure for the reaction with an amine nucleophile.

Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or

Argon), add 2-Chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq).

Solvent and Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide

(DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium

carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq, for O- or S-nucleophiles).[11]

Nucleophile Addition: Add the desired amine, alcohol, or thiol nucleophile (1.1-1.5 eq) to the

mixture.

Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature and pour it into water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by

flash column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent is critical as it effectively solvates the cation of

the base while leaving the nucleophile relatively free to attack the electron-deficient pyridine

ring. The base is required to deprotonate the nucleophile (if it is not already anionic) or to act as

a scavenger for the HCl generated in reactions with neutral amines.

Palladium-Catalyzed Cross-Coupling Reactions
As an aryl chloride, the C2-Cl bond can also participate in various palladium-catalyzed cross-

coupling reactions. These reactions are indispensable for forming carbon-carbon and carbon-

heteroatom bonds. While often more challenging than with aryl bromides or iodides, the high
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electron deficiency of this substrate can facilitate the initial oxidative addition step, which is

often rate-limiting for aryl chlorides.[12]

Potential Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Exemplary Protocol: Suzuki-Miyaura Coupling

Catalyst System: In a reaction vessel, combine 2-Chloro-3,5-bis(trifluoromethyl)pyridine
(1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂,

Pd₂(dba)₃; 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, PPh₃; 2-10

mol%).[13]

Solvent and Base: Add a solvent system, typically a mixture of an organic solvent like

dioxane or toluene and water. Add a base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).

Reaction: Degas the mixture thoroughly and heat under an inert atmosphere to 80-120 °C

until the starting material is consumed (monitored by TLC or LC-MS).

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic

solvent. Purify the crude material using flash column chromatography.

Causality: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic

cycle (oxidative addition, transmetalation, and reductive elimination).[14][15] The base

activates the boronic acid, forming a more nucleophilic boronate species required for the

transmetalation step.

Synthesis
The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)pyridine is not widely detailed in standard

literature, but a plausible route can be inferred from established methods for producing related
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fluorinated pyridines.[5] A common industrial approach involves the high-temperature, vapor-

phase chlorination and fluorination of picoline (methylpyridine) precursors.[4][16] For this

specific isomer, a multi-step synthesis starting from a suitably substituted pyridine or lutidine

derivative, followed by chlorination and fluorination steps, would be a logical pathway.

Applications in Research and Development
The primary value of this compound lies in its role as a building block. The 3,5-

bis(trifluoromethyl)pyridyl moiety is a desirable pharmacophore. By using the reactions

described above, medicinal and agrochemical chemists can readily introduce this group into

more complex target molecules.

Medicinal Chemistry: The -CF₃ groups can improve cell membrane permeability and block

metabolic degradation at adjacent sites, making it a valuable component in the design of

new drug candidates.[3]

Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate

trifluoromethylpyridine cores to enhance efficacy and biological half-life.[1][4] Fluazinam, a

potent fungicide, is an example of a commercial product derived from a

trifluoromethylpyridine intermediate.[1]

Safety and Handling
2-Chloro-3,5-bis(trifluoromethyl)pyridine is classified as a hazardous substance and must

be handled with appropriate precautions in a well-ventilated fume hood.[17]

Table 2: Hazard and Safety Information
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Category Information Source

GHS Hazard Statements

H302 (Harmful if
swallowed), H315 (Causes
skin irritation), H319
(Causes serious eye
irritation), H335 (May
cause respiratory
irritation).

[17]

Personal Protective Equipment

(PPE)

Wear protective gloves,

chemical safety goggles, and a

lab coat. Use a respirator if

dust or vapors are generated.

[17]

Handling

Avoid contact with skin and

eyes. Avoid formation of dust

and aerosols. Wash hands

thoroughly after handling.

[17]

First Aid (Eyes)

Rinse cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing

and seek immediate medical

attention.

[17]

First Aid (Skin)

Wash off with soap and plenty

of water. Seek medical

attention.

[17]

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |[17] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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